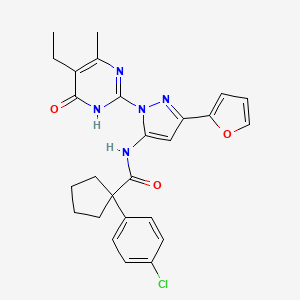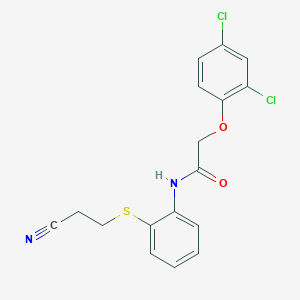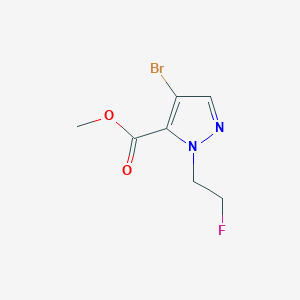
2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-4-yl group, an oxadiazol-2-yl group, a thio group, and an o-tolyl group attached to an acetamide group. The exact arrangement of these groups in the molecule would determine its three-dimensional structure and potentially its properties and reactivity.Aplicaciones Científicas De Investigación
Advanced Electronics
This compound has been synthesized to be both transparent and colorless while absorbing near-infrared light. This property makes it suitable for applications in advanced electronics, particularly in the design of new organic semiconducting materials for high-tech applications such as solar cells and transistors .
Photodetectors
The compound’s ability to absorb near-infrared light but not visible light makes it a potential candidate for use in photodetectors. Photodetectors that can absorb near-infrared light have a wide range of applications, including in telecommunications, medical diagnostics, and environmental sensing .
Chemotherapy
The compound’s unique light-absorbing properties could potentially be used in chemotherapy. Molecules that can absorb near-infrared light but not visible light are being explored for their potential use in photodynamic therapy, a type of cancer treatment .
Anti-Fibrosis Activity
Research has shown that pyrimidine derivatives, which this compound is a part of, have anti-fibrotic activities. This suggests that the compound could potentially be used in the treatment of fibrotic diseases .
Energy Catalysis
The compound’s structure and properties could potentially be used in the field of energy catalysis. The combination of light or neutron sources from large scientific facilities and advanced analytical technologies can be achieved for materials structure information, dynamics study of chemical reactions .
Biological Science
The compound could potentially be used in the field of biological science, particularly in the nanoscience fields of energy catalysis and biological science .
Disease Detection
The compound could potentially be used to identify molecules that are indicative of specific diseases. This could be particularly useful for diagnostic tests in cases where resources or trained personnel are limited, providing a cheaper, simpler option .
High-Throughput Screening
The compound could potentially be used in high-throughput screening to detect enzyme inhibitors. This could be particularly useful in drug discovery and development .
Mecanismo De Acción
While the exact mechanism of action of this compound is not specified, compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a process that allows bacteria to communicate and coordinate behaviors such as biofilm formation and pathogenesis . Inhibitors of this process can potentially prevent these behaviors without being antibiotic, making them interesting targets for drug development .
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-4-2-3-5-13(11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVLWIOLCPCADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2712355.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2712356.png)
![(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2712357.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-pyrazol-1-ylbenzamide](/img/structure/B2712359.png)

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2712362.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide](/img/structure/B2712363.png)
![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2712366.png)



![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)

![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)